molecular formula C11H14O B8793186 Allyl 3,5-dimethylphenyl ether CAS No. 20531-93-5

Allyl 3,5-dimethylphenyl ether

Cat. No.: B8793186
CAS No.: 20531-93-5
M. Wt: 162.23 g/mol
InChI Key: ZCWJFWKKNDSYFY-UHFFFAOYSA-N
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Description

Allyl 3,5-dimethylphenyl ether is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing allyl 3,5-dimethylphenyl ether, and how do reaction conditions influence yield?

The compound is commonly synthesized via acid-catalyzed alkylation of 3,5-dimethylphenol with allyl bromide or allyl glycidyl ether. For example, 3,5-dimethylphenol undergoes lactonization under acid catalysis, followed by deprotonation with NaH and reaction with allyl bromide to form the allyl ether . Yield optimization requires precise stoichiometry (e.g., 1:1 phenol-to-allyl halide ratio) and anhydrous conditions to avoid hydrolysis. Lower yields (~60%) are typical due to competing lactonization if the phenol is not fully protected .

Q. How does the Williamson ether synthesis apply to this compound, and what are its limitations?

The Williamson method involves reacting 3,5-dimethylphenoxide (generated from 3,5-dimethylphenol and NaOH/NaH) with allyl halides (e.g., allyl bromide). Key limitations include:

  • Steric hindrance from the 3,5-dimethyl groups, which slows nucleophilic substitution.
  • Competing elimination reactions if excess base or high temperatures are used . For improved efficiency, phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted heating (100–120°C, 30 min) can enhance reaction rates .

Q. What safety protocols are critical when handling allyl ethers in laboratory settings?

  • Flammability mitigation : Use flame-resistant lab coats and ensure volumes >1 L are handled in spark-free environments .
  • Vapor control : Conduct reactions in fume hoods to avoid inhalation risks (TLV for allyl ethers: ~5 ppm).
  • Skin protection : Wear nitrile gloves and full-length clothing to prevent dermal exposure, as allyl ethers can cause irritation .

Advanced Research Questions

Q. How do substituents on the aryl ring influence the Claisen rearrangement of this compound?

The 3,5-dimethyl groups sterically hinder the para position, directing the Claisen rearrangement to the ortho position. Kinetic studies show that electron-donating groups (e.g., methyl) accelerate the reaction by stabilizing the transition state through hyperconjugation. For example, allyl 2,6-dimethylphenyl ether rearranges 2.3× faster than unsubstituted allyl phenyl ethers at 200°C in diphenyl ether solvent . Activation energy (ΔG‡) decreases by ~8 kJ/mol compared to non-methylated analogs .

Q. What analytical techniques resolve contradictions in reported coupling efficiencies during allyl ether functionalization?

Discrepancies in coupling yields (e.g., during Pd-catalyzed amination) arise from ligand steric effects and solvent polarity. To resolve these:

  • NMR kinetics : Track reaction progress using in situ ¹H NMR to identify intermediates (e.g., π-allyl-Pd complexes) .
  • HPLC-MS : Quantify side products (e.g., allyl alcohol from hydrolysis) that reduce yields .
  • DFT calculations : Predict regioselectivity in allyl ether coupling by modeling Pd-ligand interactions (e.g., bulky phosphine ligands favor γ-selectivity) .

Q. How can continuous-flow systems improve the scalability of allyl ether synthesis?

Microreactors enable precise temperature control (±1°C) and reduce reaction times by enhancing mixing. For example, this compound synthesis in a continuous-flow system achieved 85% yield at 120°C with a residence time of 5 minutes, compared to 65% yield in batch mode . This method minimizes thermal degradation of allyl halides and improves reproducibility.

Q. Methodological Challenges and Solutions

Q. Why do palladium-catalyzed cross-coupling reactions with allyl ethers exhibit variable regioselectivity?

Regioselectivity depends on ligand design and substrate electronics. For instance, using (R)-binaphthyl phosphine ligands with Pd(0) catalysts favors α-addition (allylic C–O bond activation), while bulky N-heterocyclic carbene ligands promote β-selectivity . Solvent polarity also modulates selectivity: nonpolar solvents (e.g., toluene) favor α-products, whereas polar aprotic solvents (e.g., DMF) stabilize β-intermediates .

Q. How do steric effects from 3,5-dimethyl groups impact the ether’s reactivity in radical polymerization?

The methyl groups reduce the allyl ether’s accessibility to radical initiators (e.g., AIBN), slowing polymerization rates. Kinetic studies show a 40% decrease in propagation rate (kp) compared to unsubstituted allyl phenyl ethers. However, the methyl groups enhance thermal stability, increasing the glass transition temperature (Tg) of resulting polymers by ~15°C .

Properties

CAS No.

20531-93-5

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1,3-dimethyl-5-prop-2-enoxybenzene

InChI

InChI=1S/C11H14O/c1-4-5-12-11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H3

InChI Key

ZCWJFWKKNDSYFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC=C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1000 g of 3,5-dimethylphenol (A) were dissolved in 1000 ml of acetone, 980 g of allyl bromide were added dropwise, and 114.8 g of potassium carbonate were subsequently added. The mixture was refluxed for 18 hours and then cooled. The potassium carbonate was filtered off, and the filtrate was treated with 3000 ml of water. It was extracted three times using tert-butyl methyl ether, and the organic phases were combined and washed twice using in each case 300 ml of 10% strength sodium hydroxide solution. The organic phase was dried over potassium carbonate and filtered, and the filtrate was concentrated. After distillation, 837 g (64% of theory) of allyl 3,5-dimethylphenyl ether of a boiling point of 98 to 110° C. at 10 mbar were obtained.
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Synthesis routes and methods II

Procedure details

Using 3,5-dimethylphenol and allyl bromide, the title compound was synthesized in the same manner as in Reference Example 213. Yield 78%. Oily matter.
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78%

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